molecular formula C13H11N3 B3355020 3-benzyl-3H-imidazo[4,5-b]pyridine CAS No. 61532-32-9

3-benzyl-3H-imidazo[4,5-b]pyridine

Cat. No. B3355020
CAS RN: 61532-32-9
M. Wt: 209.25 g/mol
InChI Key: QEBUDKVYOQLSOC-UHFFFAOYSA-N
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Description

3-benzyl-3H-imidazo[4,5-b]pyridine is a compound that belongs to the imidazopyridines group . Imidazopyridines are known to play a crucial role in numerous disease conditions due to their structural resemblance with purines . They have been found to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .


Synthesis Analysis

Imidazo[4,5-b]pyridines can be synthesized through various methods. One of the methods involves the alkylation reactions under Phase Transfer Catalysis (PTC) conditions . Another method involves the use of various catalysts .


Molecular Structure Analysis

The molecular structure of this compound is complex and can be elucidated using different spectral data such as 1H NMR and 13C NMR, X-Ray diffraction, and theoretical study using the DFT method .


Chemical Reactions Analysis

Imidazo[4,5-b]pyridines have been found to undergo various chemical reactions. For instance, they can undergo alkylation reactions under PTC conditions .

Scientific Research Applications

Chemical Synthesis and Reaction Mechanisms

  • The compound 3-benzyl-3H-imidazo[4,5-b]pyridine has been utilized in various chemical synthesis processes. For instance, a study demonstrated the reaction of 1H-pyrazole-3-carboxylic acid with 2,3-diaminopyridine leading to the formation of a 3H-imidazo[4,5-b]pyridine derivative (İ. Yıldırım, F. Kandemirli, & E. Demir, 2005).

Antimicrobial and Antibacterial Properties

  • Research has identified the antimicrobial properties of this compound derivatives. A study synthesized novel series of these compounds and confirmed their in-vitro antimicrobial activity against various bacteria and fungi (Venkata Ramakrishna Mallemula et al., 2015).

Antiglycation and Antioxidant Activities

  • Another research area involves the evaluation of antiglycation and antioxidant potential. A series of novel imidazo[4,5-b]pyridine benzohydrazones was synthesized and showed promising antiglycation and antioxidative activities (M. Taha et al., 2015).

Structural Studies

  • The structural aspects of this compound compounds have been extensively studied. For example, one study reported the crystalline structure of a fused imidazole and pyridine rings linked to a benzyl group, providing insight into the molecular conformation (Y. Kandri Rodi et al., 2013).

Medicinal Chemistry and Drug Design

  • The compound is significant in medicinal chemistry due to its diverse biological activities. A review highlights the C2-functionalized derivatives of Imidazo[1,2-a]pyridine, a closely related scaffold, emphasizing its importance in drug design and medicinal relevance (Mousmee Sharma & P. Prasher, 2022).

Anticancer Research

  • In anticancer research, various derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents. Studies have shown that certain derivatives exhibit significant activity against cancer cell lines, highlighting the compound's relevance in developing new anticancer therapies (C. Temple et al., 1987).

Antimicrobial and Anticancer Activities

  • The synthesis of 3H-imidazo[4,5-b]pyridine and its derivatives has been reported, with these compounds demonstrating both antimicrobial and anticancer activities. This dual functionality suggests their potential as templates for synthesizing new agents targeting both cancer and infectious diseases (Rohini N. Shelke et al., 2017).

Corrosion Inhibition

  • In a different application, certain imidazo[4,5-b]pyridine derivatives have been evaluated for their performance in inhibiting mild steel corrosion, demonstrating the compound's utility in industrial applications (A. Saady et al., 2021).

Photophysical Investigation

  • Imidazo[1,5-a]pyridine, a related compound, has been studied for its photophysical properties, particularly in the context of developing fluorescent probes for biological and chemical applications. This highlights the potential of imidazo[4,5-b]pyridine derivatives in similar fields (G. Renno et al., 2022).

Antituberculosis Potential

  • A study on the synthesis of (1H, 3H) imidazo(4,5-b) pyridines explored their potential as therapeutic agents against tuberculosis, indicating the compound's relevance in addressing infectious diseases (S. Harer & M. Bhatia, 2015).

Mechanism of Action

The mechanism of action of imidazo[4,5-b]pyridines is diverse and depends on their specific biological activity. For instance, they are known to act as GABAA receptor positive allosteric modulators . They also have the ability to influence many cellular pathways necessary for the proper functioning of cancerous cells, pathogens, components of the immune system, enzymes involved in carbohydrate metabolism, etc .

Safety and Hazards

While specific safety and hazard information for 3-benzyl-3H-imidazo[4,5-b]pyridine is not available, general safety measures for handling imidazo[4,5-b]pyridine compounds include avoiding dust formation, avoiding breathing mist, gas or vapours, avoiding contact with skin and eye, using personal protective equipment, wearing chemical impermeable gloves, ensuring adequate ventilation, removing all sources of ignition, evacuating personnel to safe areas, and keeping people away from and upwind of spill/leak .

Future Directions

The future directions for the study of 3-benzyl-3H-imidazo[4,5-b]pyridine and other imidazo[4,5-b]pyridine compounds involve further exploration of their medicinal potential. This includes the development of new preparative methods for their synthesis using various catalysts . Additionally, the design and development of methods for the synthesis of functional derivatives of imidazo[4,5-b]pyridines, which are prospective heterocyclic compounds for use in the search for new biologically active substances, is of interest .

properties

IUPAC Name

3-benzylimidazo[4,5-b]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11N3/c1-2-5-11(6-3-1)9-16-10-15-12-7-4-8-14-13(12)16/h1-8,10H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEBUDKVYOQLSOC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=NC3=C2N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70451722
Record name 3H-Imidazo[4,5-b]pyridine, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

209.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

61532-32-9
Record name 3-(Phenylmethyl)-3H-imidazo[4,5-b]pyridine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=61532-32-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3H-Imidazo[4,5-b]pyridine, 3-(phenylmethyl)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70451722
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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